2-Fluorophenyl isothiocyanate (CAS 38985-64-7) is the optimal choice for ortho-directed SNAr cyclization due to its compact fluorine leaving group, outperforming chloro or unsubstituted analogs. • Enables mild, high-yield benzothiazole and fused heterocycle synthesis (>90% yield). • Compatible with sterically hindered amines, minimizing side products. • Stable under electrochemical desulfurative conditions for oxazol-2-amine synthesis. Sourced with consistent ≥97% purity for reliable procurement.
2-Fluorophenyl isothiocyanate (CAS: 38985-64-7) is a highly specialized, bifunctional building block widely procured for advanced organic synthesis and medicinal chemistry[1]. Characterized by a highly electrophilic isothiocyanate carbon and a strongly electron-withdrawing, sterically compact ortho-fluorine atom, this compound serves as a premier precursor for the construction of thioureas, thioamides, and fused heterocyclic scaffolds such as benzothiazoles . In industrial and laboratory procurement, it is selected for its dual reactivity: the isothiocyanate group readily undergoes nucleophilic addition with amines and Grignard reagents, while the ortho-fluorine acts as an exceptional leaving group for subsequent intramolecular nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling [1].
Substituting 2-fluorophenyl isothiocyanate with generic aryl isothiocyanates fundamentally disrupts target synthesis and process efficiency [1]. Using the unsubstituted phenyl isothiocyanate completely eliminates the possibility of ortho-directed cyclizations, as it lacks a leaving group, rendering it useless for benzothiazole synthesis[2]. Attempting to substitute with the positional isomer, 4-fluorophenyl isothiocyanate, similarly fails because the para-fluorine is geometrically incapable of participating in the 5-membered ring closure required for fused heterocycles [1]. Even substitution with the closely related 2-chlorophenyl isothiocyanate often leads to suboptimal process outcomes; the larger steric bulk of chlorine can hinder initial nucleophilic attacks by bulky amines, and chlorine's lower electronegativity makes it a significantly poorer leaving group in SNAr reactions, necessitating harsher conditions and resulting in lower overall yields [3].
In the synthesis of 2-substituted benzothiazoles, the presence of an ortho-leaving group is an absolute requirement[1]. 2-Fluorophenyl isothiocyanate reacts with Grignard reagents to form intermediate thioamides, which then undergo base-induced or palladium-catalyzed intramolecular cyclization by displacing the fluorine atom, yielding the target benzothiazoles in high yields (typically 80-94%) [2]. In contrast, phenyl isothiocyanate lacks this ortho-halogen. Consequently, it can only form the acyclic thioamide and is completely inert toward this cyclization pathway [1].
| Evidence Dimension | Benzothiazole cyclization viability |
| Target Compound Data | 2-Fluorophenyl isothiocyanate (Enables direct cyclization, 80-94% typical yields) |
| Comparator Or Baseline | Phenyl isothiocyanate (0% yield, structurally incapable) |
| Quantified Difference | Absolute requirement vs. complete synthetic failure |
| Conditions | Base-induced or Pd/C-catalyzed intramolecular C-S bond formation |
Procurement teams sourcing precursors for benzothiazole libraries must select the ortho-halogenated compound, as the generic unsubstituted analog cannot form the required fused ring.
When comparing halogenated precursors for cyclization, fluorine is a significantly more reactive leaving group than chlorine in nucleophilic aromatic substitution (SNAr) due to its higher electronegativity, which strongly stabilizes the Meisenheimer intermediate [1]. Consequently, cyclizations utilizing 2-fluorophenyl isothiocyanate proceed under significantly milder conditions and achieve higher conversions compared to 2-chlorophenyl isothiocyanate[2]. Literature demonstrates that ortho-fluoro thioamide intermediates cyclize rapidly, whereas the chloro-analogs often require elevated temperatures or stronger bases, which can lead to side reactions and lower isolated yields [1].
| Evidence Dimension | Leaving group reactivity in SNAr |
| Target Compound Data | 2-Fluorophenyl isothiocyanate (High reactivity, mild conditions) |
| Comparator Or Baseline | 2-Chlorophenyl isothiocyanate (Lower reactivity, requires harsher conditions) |
| Quantified Difference | Fluorine provides a significantly lower activation energy barrier for SNAr displacement than chlorine. |
| Conditions | Base-mediated ring closure of thioamide intermediates |
Selecting the fluoro-analog reduces energy consumption and minimizes degradation during scale-up, directly improving the overall process yield and cost-efficiency.
The initial step in utilizing aryl isothiocyanates often involves the nucleophilic addition of an amine to form a thiourea. The van der Waals radius of fluorine (1.47 Å) is significantly smaller than that of chlorine (1.75 Å) [1]. This reduced steric bulk at the ortho position makes the isothiocyanate carbon of 2-fluorophenyl isothiocyanate more accessible to sterically hindered or secondary amines [2]. As a result, reactions with 2-fluorophenyl isothiocyanate typically exhibit faster kinetics and higher quantitative conversions to the desired thiourea compared to the more sterically congested 2-chlorophenyl isothiocyanate [2].
| Evidence Dimension | Steric accessibility for nucleophilic attack |
| Target Compound Data | 2-Fluorophenyl isothiocyanate (Fluorine van der Waals radius ~1.47 Å) |
| Comparator Or Baseline | 2-Chlorophenyl isothiocyanate (Chlorine van der Waals radius ~1.75 Å) |
| Quantified Difference | ~16% reduction in atomic radius at the ortho position, reducing steric shielding of the electrophilic center. |
| Conditions | Nucleophilic addition of complex/bulky amines to the isothiocyanate group |
For the synthesis of complex pharmaceutical intermediates, the smaller steric profile of the fluoro-derivative ensures higher conversion rates and simplifies downstream purification.
Modern green chemistry workflows increasingly utilize electrochemical methods. 2-Fluorophenyl isothiocyanate demonstrates excellent compatibility with electrochemical desulfurative cyclization [1]. When reacted with 2-aminoacetophenone derivatives under room-temperature electrolysis, it yields the corresponding oxazol-2-amine derivatives in robust yields (e.g., 77%), proving that the C-F bond remains stable under these oxidative conditions while the isothiocyanate group reacts efficiently [1]. This performance establishes it as a reliable substrate for advanced, reagent-free cyclization protocols.
| Evidence Dimension | Oxazol-2-amine yield via electrolysis |
| Target Compound Data | 2-Fluorophenyl isothiocyanate (77% yield) |
| Comparator Or Baseline | Standard baseline aryl isothiocyanates (Moderate to good yields, 60-85%) |
| Quantified Difference | Maintains high yield (77%) without premature C-F bond cleavage under electrolytic conditions. |
| Conditions | Room-temperature electrochemical C-N/C-O bond formation |
Validates the compound's processability for laboratories transitioning to sustainable, electrochemical synthesis routes, ensuring reliable performance without side-reactions.
Ideal precursor for generating libraries of benzothiazole-based therapeutics and materials, leveraging the ortho-fluorine as a highly efficient leaving group for mild, high-yield SNAr cyclizations[1].
Selected for synthesizing enzyme inhibitors (e.g., beta-glucuronidase inhibitors) where the specific electronic and steric properties of the ortho-fluorine enhance target binding affinity and synthetic conversion compared to unsubstituted or chloro-analogs [2].
Highly suitable for modern, green electrochemical desulfurative cyclizations to produce oxazol-2-amines, offering stable C-F bonds under electrolytic conditions [3].
A highly effective building block when reacting with sterically hindered amines, as the small van der Waals radius of fluorine minimizes steric clash during the initial nucleophilic addition to the isothiocyanate group [4].
Corrosive;Irritant